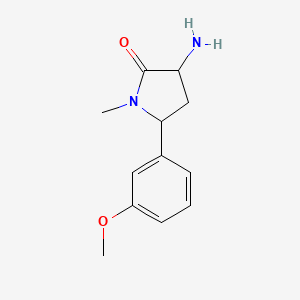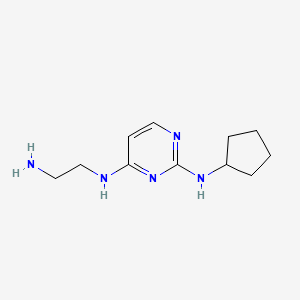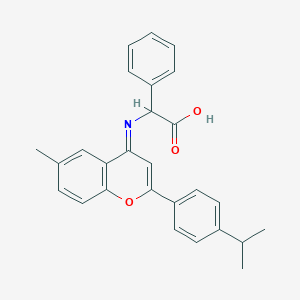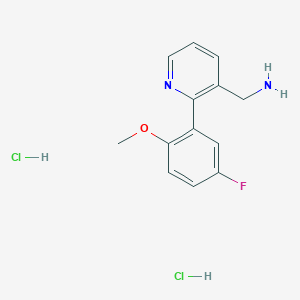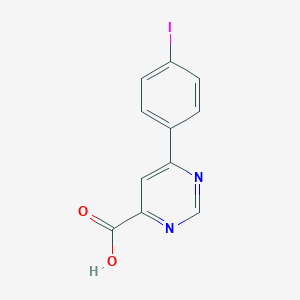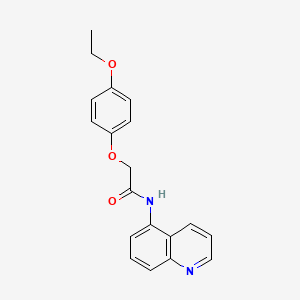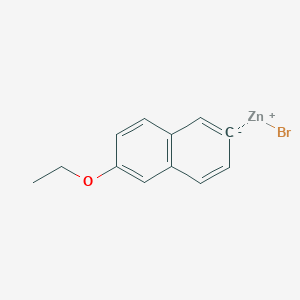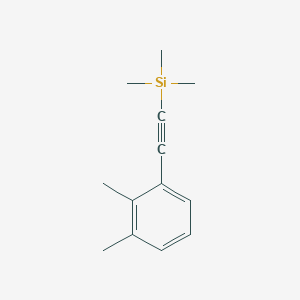![molecular formula C18H27N3O4S B14878833 [2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-morpholin-4-yl-methanone](/img/structure/B14878833.png)
[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-morpholin-4-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-isopropyl-3-tosylimidazolidin-1-yl)(morpholino)methanone is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both morpholino and tosyl groups in the structure suggests potential utility in various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-isopropyl-3-tosylimidazolidin-1-yl)(morpholino)methanone typically involves the following steps:
Formation of Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Tosyl Group: The tosyl group can be introduced by reacting the imidazolidinone with tosyl chloride in the presence of a base such as pyridine.
Attachment of Morpholino Group: The morpholino group can be attached through nucleophilic substitution reactions, where the imidazolidinone is reacted with morpholine under suitable conditions.
Industrial Production Methods
Industrial production methods for (2-isopropyl-3-tosylimidazolidin-1-yl)(morpholino)methanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: Possible applications as therapeutic agents for treating diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mécanisme D'action
The mechanism of action of (2-isopropyl-3-tosylimidazolidin-1-yl)(morpholino)methanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholino group suggests potential interactions with biological membranes or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-isopropyl-3-tosylimidazolidin-1-yl)(piperidino)methanone: Similar structure but with a piperidino group instead of morpholino.
(2-isopropyl-3-tosylimidazolidin-1-yl)(ethylamino)methanone: Similar structure but with an ethylamino group.
Uniqueness
Morpholino Group: The presence of the morpholino group may confer unique solubility and reactivity properties.
Tosyl Group: The tosyl group enhances the compound’s ability to participate in substitution reactions.
Propriétés
Formule moléculaire |
C18H27N3O4S |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
[3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H27N3O4S/c1-14(2)17-20(18(22)19-10-12-25-13-11-19)8-9-21(17)26(23,24)16-6-4-15(3)5-7-16/h4-7,14,17H,8-13H2,1-3H3 |
Clé InChI |
CYAJUHFCHUOXHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B14878754.png)
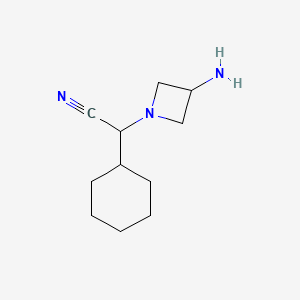
![(2Z)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B14878760.png)

